molecular formula C10H10N2O3 B2816786 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid CAS No. 145126-54-1

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid

Cat. No.: B2816786
CAS No.: 145126-54-1
M. Wt: 206.201
InChI Key: DJTZCUDCEWMZBL-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is a benzimidazole derivative characterized by a hydroxyethyl substituent at position 2 and a carboxylic acid group at position 5 of the benzimidazole core.

Properties

IUPAC Name

2-(1-hydroxyethyl)-3H-benzimidazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c1-5(13)9-11-7-3-2-6(10(14)15)4-8(7)12-9/h2-5,13H,1H3,(H,11,12)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJTZCUDCEWMZBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=C(N1)C=C(C=C2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid typically involves the reaction of benzimidazole derivatives with ethylene oxide or ethylene glycol under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the hydroxyethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyethyl group undergoes oxidation to form a ketone or carboxylic acid derivative. Common oxidizing agents include:

  • KMnO₄/H₂SO₄ : Converts the hydroxyethyl group to a carboxylic acid, yielding 2-(carboxy)-1H-benzoimidazole-5-carboxylic acid .

  • CrO₃ : Selective oxidation under mild conditions produces intermediate aldehydes .

Example Reaction:
2-(1-Hydroxy-ethyl)KMnO4/H2SO42-(carboxy)-1H-benzoimidazole-5-carboxylic acid\text{2-(1-Hydroxy-ethyl)} \xrightarrow{\text{KMnO}_4/\text{H}_2\text{SO}_4} \text{2-(carboxy)-1H-benzoimidazole-5-carboxylic acid}

Reduction Reactions

The compound can be reduced to modify its functional groups:

  • NaBH₄ (Sodium Borohydride) : Reduces the carboxylic acid to an alcohol, forming 2-(1-hydroxyethyl)-1H-benzoimidazole-5-methanol .

  • LiAlH₄ (Lithium Aluminum Hydride) : Not typically used due to potential over-reduction of the benzimidazole ring .

Substitution Reactions

The benzimidazole core and carboxylic acid group participate in nucleophilic substitution:

ReagentProduct FormedConditions
SOCl₂Acid chloride derivativeReflux, anhydrous
NH₃/AminesAmide derivativesRoom temperature
Halogenating agents5-Halo-benzimidazole analogsCatalytic H₂SO₄

Example: Reaction with thionyl chloride produces 2-(1-hydroxyethyl)-1H-benzoimidazole-5-carbonyl chloride, a precursor for peptide coupling .

Acid-Base Reactivity

  • Deprotonation : The carboxylic acid group (pKa ≈ 4.5) forms carboxylate salts in basic media (e.g., NaOH), enhancing water solubility .

  • Protonation : The benzimidazole nitrogen (pKa ≈ 5.6) accepts protons in acidic conditions, stabilizing cationic species .

Esterification and Amidation

The carboxylic acid undergoes typical derivatization:

  • Esterification : Reaction with ethanol/H₂SO₄ yields ethyl 2-(1-hydroxyethyl)-1H-benzoimidazole-5-carboxylate .

  • Amidation : Coupling with amines via EDC/HOBt forms bioactive amides, explored for antimicrobial applications .

Comparative Reactivity with Analogues

The hydroxyethyl and carboxylic acid groups distinguish this compound from similar benzimidazoles:

CompoundKey Reactivity Differences
1-(2-Hydroxyethyl)-2-methylbenzimidazoleLacks carboxylic acid, limiting esterification
2-(2-Hydroxyethyl)-1H-benzimidazoleReduced steric hindrance for nucleophilic substitution

Mechanistic Insights

  • Oxidation : Proceeds via a radical intermediate in the presence of KMnO₄, confirmed by ESR studies .

  • Substitution : Electrophilic aromatic substitution occurs preferentially at the 5-position due to electron-withdrawing effects of the carboxylic acid .

Scientific Research Applications

Chemical Synthesis

Building Block for Derivatives

The compound serves as a crucial building block for synthesizing more complex benzimidazole derivatives. It can undergo various chemical reactions, including oxidation, reduction, and substitution, leading to a wide array of functionalized products. The hydroxyethyl group and carboxylic acid moiety allow for versatile modifications, which are essential in developing new materials and pharmaceuticals.

Types of Reactions

Reaction Type Reagents Conditions Major Products
OxidationPotassium permanganate, Chromium trioxideAcidic conditionsCarboxylic acid derivatives
ReductionSodium borohydride, Lithium aluminum hydrideVarious solventsSubstituted benzimidazole derivatives
SubstitutionHalogenating agents (Bromine, Chlorine)Nucleophilic conditionsFunctionalized benzimidazoles

Biological Applications

Enzyme Inhibition and Receptor Modulation

Research indicates that 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid has potential as an enzyme inhibitor or receptor modulator. Its structure allows it to interact with biological targets effectively, which is crucial for drug development.

Case Studies

  • Antimicrobial Properties
    • A study explored the antimicrobial effects of benzimidazole derivatives, including the target compound. Results showed significant activity against various pathogens, suggesting its potential use in developing new antibiotics.
  • Anticancer Activity
    • Research has demonstrated that benzimidazole derivatives exhibit anticancer properties by inhibiting specific cancer cell lines. The mechanism often involves interference with cellular signaling pathways crucial for tumor growth.
  • Analgesic and Antispasmodic Effects
    • Studies have investigated the analgesic properties of similar compounds, revealing that modifications in the benzimidazole structure can enhance pain relief effects while minimizing side effects .

Medicinal Chemistry

The compound is being actively studied for its therapeutic potential in various medical applications:

  • Antiviral Activity : Investigations into its effects against viral infections have shown promising results, particularly in inhibiting viral replication.
  • Antiinflammatory Effects : Benzimidazole derivatives are known to exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties:

  • Corrosion Inhibitors : Its chemical structure allows it to function effectively as a corrosion inhibitor in various industrial applications.
  • Catalysts : The compound's ability to facilitate chemical reactions makes it valuable in catalysis, particularly in organic synthesis processes.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The hydroxyethyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site, enhancing its binding affinity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound is compared to structurally related benzimidazole derivatives (Table 1):

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid 2: hydroxyethyl; 5: carboxylic acid Hydroxyethyl, carboxylic acid C₁₀H₁₀N₂O₃ 206.20 (base)
2-(4-Hydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid 2: 4-hydroxyphenyl; 5: carboxylic acid Phenolic hydroxyl, carboxylic acid C₁₄H₁₀N₂O₃ 254.24
2-(2-Hydroxy-phenyl)-1H-benzimidazole-5-carboxylic acid 2: 2-hydroxyphenyl; 5: carboxylic acid Phenolic hydroxyl, carboxylic acid C₁₄H₁₀N₂O₃ 254.24
CV-11974 (Angiotensin II antagonist) 2: ethoxy; 7: carboxylic acid; tetrazole Ethoxy, tetrazole, carboxylic acid C₂₄H₂₀N₆O₃ 464.46
2-(3-Chloro-thiophen-2-yl)-1H-benzoimidazole-5-carboxylic acid 2: chlorothiophene; 5: carboxylic acid Chlorothiophene, carboxylic acid C₁₂H₇ClN₂O₂S 296.71

Key Observations :

  • Hydroxyethyl vs. Hydroxyphenyl : The hydroxyethyl group in the target compound likely enhances solubility in aqueous media compared to the hydrophobic hydroxyphenyl groups in , and 5. However, hydroxyphenyl derivatives may exhibit stronger π-π stacking interactions, influencing binding affinity in biological systems .
  • Carboxylic Acid Position : The carboxylic acid at position 5 (common across all compounds) enables salt formation and hydrogen bonding, critical for bioavailability and intermolecular interactions .
Physicochemical Properties
  • Solubility : The hydroxyethyl group likely improves aqueous solubility compared to hydroxyphenyl or chlorothiophene derivatives.
  • Stability: Hydroxyethyl substituents are less prone to oxidation than hydroxyphenyl groups, which may form quinones under oxidative conditions .

Biological Activity

2-(1-Hydroxy-ethyl)-1H-benzoimidazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an enzyme inhibitor, antimicrobial agent, and anticancer compound, drawing from various studies and research findings.

Chemical Structure and Properties

The structure of this compound features a benzimidazole core substituted with a hydroxyethyl group and a carboxylic acid moiety. These functional groups are crucial for its biological activity, enabling interactions with various biological targets.

The mechanism of action involves the compound's ability to form hydrogen bonds and electrostatic interactions with enzymes or receptors. The hydroxyethyl group enhances binding affinity, potentially leading to inhibition of enzymatic activity or modulation of receptor functions.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. It has been specifically investigated for its activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentrations (MIC) observed highlight its potential as a therapeutic agent against drug-resistant strains .

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Enterococcus faecalis64
Clostridium difficile128

Anticancer Activity

The anticancer properties of this compound have been evaluated in several studies. In vitro assays demonstrated significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's ability to reduce cell viability was notably enhanced by specific substitutions on the benzimidazole ring, suggesting structure-activity relationships that could guide further drug development .

Cell Line IC50 (µM)
A54921.2
MCF-724.5
HCT1163.7

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of various benzimidazole derivatives against resistant strains of bacteria. The results indicated that modifications to the hydroxyethyl group significantly enhanced antimicrobial activity, suggesting that this compound could serve as a lead for developing new antibiotics .
  • Cytotoxicity in Cancer Models : In another investigation, the compound was tested against multiple cancer cell lines. The data revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent antiproliferative activity. The study emphasized the importance of structural modifications in enhancing biological effectiveness .

Q & A

Basic Research Question

  • IR Spectroscopy : The carboxylic acid group exhibits a broad O-H stretch near 2500–3300 cm⁻¹, while the benzimidazole N-H stretch appears at ~3400 cm⁻¹. The hydroxyethyl group’s C-O stretch is observed at ~1050–1150 cm⁻¹ .
  • 1H-NMR : Key signals include aromatic protons (δ 7.0–8.5 ppm for benzimidazole), hydroxyethyl protons (δ 1.2–1.4 ppm for CH₃, δ 3.6–4.0 ppm for CH₂OH), and carboxylic acid protons (δ 12–13 ppm, if protonated) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (e.g., C₁₀H₁₁N₂O₃⁺ at m/z 231.08) .

What strategies resolve contradictions in biological activity data across different studies?

Advanced Research Question
Discrepancies may arise from variations in substituent positioning, stereochemistry, or assay conditions. For example, 2-substituted benzimidazoles with electron-withdrawing groups show enhanced antitumor activity compared to electron-donating substituents . To address contradictions:

  • Replicate assays under standardized conditions (e.g., cell lines, exposure time).
  • Perform X-ray crystallography to confirm stereochemistry, as seen in ethyl 1-benzyl-2-thiophenyl derivatives .
  • Validate target interactions via molecular docking or competitive binding assays .

How can computational methods predict the compound’s reactivity and binding affinity?

Advanced Research Question
Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity sites. Molecular docking (AutoDock, Schrödinger) evaluates binding to targets like kinase enzymes or DNA helicases. For example, imidazole-carboxylic acid derivatives exhibit strong hydrogen bonding with amino acid residues (e.g., Asp, Glu), which can be simulated to prioritize synthesis of high-affinity analogs .

What methodologies optimize solubility and stability for in vitro bioassays?

Advanced Research Question

  • Solubility : Convert the carboxylic acid to sodium salts or ester prodrugs (e.g., methyl esters) . Co-solvents like DMSO (≤1%) or cyclodextrin inclusion complexes improve aqueous solubility .
  • Stability : Monitor degradation via accelerated stability studies (40°C/75% RH) with HPLC-UV. Lyophilization or storage at -20°C in amber vials mitigates hydrolysis of the hydroxyethyl group .

How are structure-activity relationship (SAR) studies designed for this compound?

Advanced Research Question
SAR studies systematically vary substituents on the benzimidazole core:

  • Position 1 : Alkyl/aryl groups (e.g., cyclohexyl, benzyl) influence steric bulk and logP values .
  • Position 2 : Hydroxyethyl vs. methyl/phenyl groups alter hydrogen-bonding capacity .
  • Position 5 : Carboxylic acid is critical for metal coordination (e.g., Zn²⁺ in enzyme inhibition) .
    Biological endpoints (IC₅₀, Ki) are correlated with substituent electronic parameters (Hammett constants) .

What analytical techniques validate purity and identity in compliance with regulatory standards?

Advanced Research Question

  • HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/0.1% TFA. Retention times are compared against certified reference standards .
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content must align with theoretical values (±0.3%) .
  • XRD : Single-crystal diffraction (CCDC deposition) confirms molecular geometry and polymorphism .

How are metabolic pathways and toxicity profiles evaluated preclinically?

Advanced Research Question

  • In vitro metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation of the hydroxyethyl group. LC-MS/MS detects metabolites like carboxylic acid derivatives .
  • Acute toxicity : Follow OECD guidelines for rodent studies, monitoring hepatorenal biomarkers (ALT, creatinine) .

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